1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl-
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Overview
Description
1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of 1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods may involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield secondary amines.
Scientific Research Applications
1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound has a similar structure but lacks the pyridinyl group.
1-(3-Chlorophenyl)piperazine: Known for its use in research related to central nervous system activity.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its stimulant properties.
The uniqueness of 1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- lies in its specific combination of functional groups, which may confer distinct biological activities and applications.
Properties
CAS No. |
860640-80-8 |
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Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-7-5-15(6-8-16)22-12-10-21(11-13-22)14-18(23)20-17-4-2-3-9-19-17/h2-9H,10-14H2,1H3,(H,19,20,23) |
InChI Key |
MOZNMMVMSBAYDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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